N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring substituted with a benzo[d][1,3]dioxol moiety and a fluorophenylacetamide group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives. The benzo[d][1,3]dioxol moiety can be introduced through a nucleophilic aromatic substitution reaction, while the fluorophenylacetamide group is often added via acylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced catalytic systems to improve yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring or the fluorophenylacetamide group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or the fluorophenylacetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Reduced thiazoles and fluorophenylacetamide derivatives.
Substitution: Substituted thiazoles and fluorophenylacetamide derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but lacks the thiazole ring.
2-(4-fluorophenyl)acetamide: Similar fluorophenylacetamide group but lacks the benzo[d][1,3]dioxol and thiazole moieties.
Thiazol-2-yl derivatives: Similar thiazole ring but different substituents.
Uniqueness: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the combination of the thiazole ring, benzo[d][1,3]dioxol moiety, and fluorophenylacetamide group, which together contribute to its distinct chemical and biological properties.
This compound's multifaceted nature makes it a valuable subject for further research and development across various scientific disciplines.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-4-1-11(2-5-13)7-17(22)21-18-20-14(9-25-18)12-3-6-15-16(8-12)24-10-23-15/h1-6,8-9H,7,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLYPQLJYMGJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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